Target Selectivity: TMPRSS2 Inhibition Without SARS-CoV-2 Mpro Activity vs. Dual-Inhibitor Tafenoquine
In a direct comparative study, 2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine was evaluated alongside tafenoquine for inhibition of two therapeutically relevant proteases: host TMPRSS2 and SARS-CoV-2 main protease (Mpro) [1]. The compound exhibited nearly equivalent TMPRSS2 inhibitory activity relative to tafenoquine, yet was entirely deficient in Mpro inhibition, whereas tafenoquine potently inhibited both enzymes [1]. This represents a qualitative selectivity difference rather than a mere potency shift.
| Evidence Dimension | Enzyme inhibition profile (TMPRSS2 vs SARS-CoV-2 Mpro) |
|---|---|
| Target Compound Data | Nearly effective TMPRSS2 inhibition; deficient in SARS-CoV-2 Mpro inhibition |
| Comparator Or Baseline | Tafenoquine: inhibits TMPRSS2 protease activity AND directly inhibits SARS-CoV-2 Mpro in vitro |
| Quantified Difference | Qualitative selectivity difference: target compound lacks Mpro inhibition entirely while retaining TMPRSS2 activity comparable to tafenoquine |
| Conditions | In vitro enzymatic assays against recombinant TMPRSS2 (EC 3.4.21.B60) and SARS-CoV-2 Mpro (EC 3.4.22.69); Homo sapiens / SARS-CoV-2 |
Why This Matters
For researchers investigating host-directed antiviral strategies or studying TMPRSS2 biology, this compound provides a tool compound with cleaner target selectivity than tafenoquine, avoiding confounding Mpro-mediated effects.
- [1] Chen, Y.; Yang, W.; Chen, H.; Huang, L.; Gao, J.; Lin, C.; Wang, Y.; Yang, C.; Liu, Y.; Hou, M.; Tsai, C.; Chou, Y.; Huang, B.; Hung, C.; Hung, Y.; Wang, W.; Su, W.; Kumar, V.; Wu, Y.; Chao, S.; Chang, C.; Chen, J.; Chiang, Y.; Cho, D.; Jeng, L.; Tsai, C. Tafenoquine and its derivatives as inhibitors for the severe acute respiratory syndrome coronavirus 2. J. Biol. Chem., 2022, 298, 101658. DOI: 10.1016/j.jbc.2022.101658. View Source
- [2] BRENDA Enzyme Database. Ligand entry: 2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine. EC 3.4.21.B60 (TMPRSS2) inhibition data extracted from Chen et al. (2022). https://www.brenda-enzymes.org/ligand.php?brenda_ligand_id=261027 View Source
